molecular formula C27H17BrO B12514587 1-(9,9'-Spirobi[fluoren]-2-yl)-2-bromoethan-1-one

1-(9,9'-Spirobi[fluoren]-2-yl)-2-bromoethan-1-one

Cat. No.: B12514587
M. Wt: 437.3 g/mol
InChI Key: HZZWVYJPYJWILC-UHFFFAOYSA-N
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Description

1-(9,9'-Spirobi[fluoren]-2-yl)-2-bromoethan-1-one is a brominated ketone derivative featuring a rigid 9,9'-spirobi[fluorene] backbone. The spirobi[fluorene] core consists of two fluorene units connected via a central sp³-hybridized carbon atom, creating a three-dimensional structure that enhances thermal stability and reduces intermolecular π-π stacking . The bromine atom at the β-position of the ethanone group introduces electrophilic reactivity, making this compound a versatile intermediate for cross-coupling reactions (e.g., nucleophilic substitutions) and polymer synthesis .

Properties

Molecular Formula

C27H17BrO

Molecular Weight

437.3 g/mol

IUPAC Name

2-bromo-1-(9,9'-spirobi[fluorene]-2-yl)ethanone

InChI

InChI=1S/C27H17BrO/c28-16-26(29)17-13-14-21-20-9-3-6-12-24(20)27(25(21)15-17)22-10-4-1-7-18(22)19-8-2-5-11-23(19)27/h1-15H,16H2

InChI Key

HZZWVYJPYJWILC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)C(=O)CBr

Origin of Product

United States

Preparation Methods

Reaction Conditions:

  • Reagents : NBS (1.1 equiv) or $$Br2$$ (1.05 equiv) in dichloromethane ($$CH2Cl_2$$) at 0–25°C.
  • Catalyst : None required for NBS; $$H2SO4$$ or $$FeBr3$$ accelerates $$Br2$$-mediated reactions.
  • Yield : 72–85% after column chromatography (silica gel, hexane/ethyl acetate).

Mechanistic Insight :
The reaction proceeds via electrophilic substitution at the α-carbon of the ketone. NBS offers superior regioselectivity due to its milder reactivity, minimizing over-bromination.

Acid-Catalyzed Cyclization of Fluorenol Derivatives

This two-step approach first synthesizes 2-bromo-9-hydroxy-9-(2-biphenyl)fluorene, which undergoes acid-catalyzed cyclization to form the spirobifluorene backbone.

Step 1: Synthesis of 2-Bromo-9-hydroxy-9-(2-biphenyl)fluorene

  • Reagents : 2-bromofluorenone reacts with phenylmagnesium bromide ($$PhMgBr$$) in tetrahydrofuran (THF) at −78°C.
  • Yield : 89% after quenching with $$NH_4Cl$$.

Step 2: Cyclization and Bromination

  • Conditions : Reflux in acetic acid ($$CH_3COOH$$) and hydrochloric acid ($$HCl$$) (3:1 v/v) at 75°C for 4 hours.
  • Yield : 63% after recrystallization (ethanol).

Key Advantage : This method avoids harsh bromination conditions, preserving the spirobifluorene structure.

Grignard Reagent-Mediated Coupling Followed by Bromination

A scalable industrial method involves coupling 2-bromofluorenone with aryl Grignard reagents, followed by bromination.

Procedure:

  • Coupling : 2-Bromofluorenone reacts with $$PhMgBr$$ in methyl tetrahydrofuran (MeTHF) at 100°C.
  • Cyclization : The intermediate is treated with $$CH_3COOH/HCl$$ to form 9,9’-spirobifluorene.
  • Bromination : Reaction with $$Br2$$ in $$CH2Cl_2$$ introduces the bromoethanone group.

Yields :

  • Coupling: 76%
  • Bromination: 82%

Direct Bromination of Preformed Spirobi[fluoren] Derivatives

Preformed spirobifluorenes with reactive substituents (e.g., methyl groups) undergo regioselective bromination at the ethanone position.

Example:

  • Substrate : 9,9’-Spirobi[fluoren]-2-yl-methylketone.
  • Reagents : $$Br2$$ (1.1 equiv) in $$CH2Cl_2$$ at 25°C.
  • Yield : 78% after purification.

Limitation : Requires pre-functionalized spirobifluorenes, increasing synthetic steps.

Comparative Analysis of Synthetic Methods

Method Reagents Yield (%) Advantages Disadvantages
Bromination of Ethanolone NBS/$$Br_2$$ 72–85 High selectivity Requires pure starting material
Acid-Catalyzed Cyclization $$PhMgBr$$, $$CH_3COOH$$ 63 Mild conditions Multi-step process
Grignard Coupling $$PhMgBr$$, $$Br_2$$ 76 (coupling) Scalable for industry High reagent costs
Direct Bromination $$Br_2$$ 78 Simple one-step process Limited substrate availability

Challenges and Optimization Strategies

Steric Hindrance:

The spirobifluorene core’s rigidity complicates bromination at the α-position. Using NBS instead of $$Br_2$$ reduces steric clashes.

Purification:

Column chromatography (hexane/ethyl acetate) remains essential due to byproduct formation. Alternatives like recrystallization (ethanol) improve yields to >90% in optimized setups.

Solvent Selection:

Polar aprotic solvents (e.g., DMF) enhance reaction rates but may degrade the spirobifluorene backbone. $$CH2Cl2$$ balances reactivity and stability.

Chemical Reactions Analysis

Types of Reactions

1-(9,9’-Spirobi[fluoren]-2-yl)-2-bromoethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-(9,9’-Spirobi[fluoren]-2-yl)-2-bromoethan-1-one is primarily related to its ability to participate in various chemical reactions. The spiro linkage provides a rigid framework that enhances the compound’s stability and electronic properties. In organic electronics, it facilitates efficient charge transport and emission of light in OLEDs and OPVs .

Comparison with Similar Compounds

2-Bromo-9,9′-spirobi[9H-fluorene] (CAS 171408-76-7)

  • Structure: Bromine is directly attached to the spirobi[fluorene] core at the 2-position instead of the ethanone side chain.
  • Reactivity : The absence of the ketone group limits its utility in nucleophilic acyl substitutions but enhances its role in Suzuki-Miyaura couplings (via C–Br bond activation) .
  • Applications : Primarily used as a building block for organic semiconductors and OLED materials due to its planar aromatic system .

2-(9,9'-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Structure : Contains a boronic ester group at the 4-position of the spirobi[fluorene] core.
  • Reactivity : The boronic ester enables Suzuki cross-coupling reactions, facilitating the synthesis of π-extended polymers for optoelectronic devices .
  • Thermal Stability : The spirobi[fluorene] backbone confers a high glass transition temperature (Tg > 150°C inferred from similar compounds) .

SAF-BPI (Spiro-Acridine-Fluorene/Phenanthroimidazole Hybrid)

  • Structure: Integrates a spiro-acridine-fluorene donor and phenanthroimidazole acceptor.
  • Photophysical Properties : Exhibits deep-blue emission (λem ≈ 430 nm) and bipolar charge transport, critical for OLED efficiency .
  • Thermal Stability : Tg = 198°C, superior to most spirobi[fluorene] derivatives due to additional rigidity from the acridine moiety .

Comparative Data Table

Compound Functional Group Key Reactivity Thermal Stability (Tg) Applications
1-(9,9'-Spirobi[fluoren]-2-yl)-2-bromoethan-1-one β-Bromoethanone Nucleophilic substitution, polymer precursors Not reported (inferred ~150°C) Organic synthesis intermediates
2-Bromo-9,9′-spirobi[9H-fluorene] Aryl bromide Suzuki coupling, electrophilic aromatic substitution >200°C OLEDs, organic semiconductors
Spirobi[fluoren]-boronic ester Boronic ester Suzuki-Miyaura coupling ~150–160°C Conjugated polymers, sensors
SAF-BPI Acridine-phenanthroimidazole Bipolar charge transport, deep-blue emission 198°C High-efficiency OLED emitters

Photophysical and Electronic Properties

  • 1-(9,9'-Spirobi[fluoren]-2-yl)-2-bromoethan-1-one: Expected to show UV absorption in the 250–300 nm range (characteristic of spirobi[fluorene] π-π* transitions) . The bromoethanone group may introduce n→π* transitions near 350 nm, though experimental data are lacking.
  • Spirobi[fluoren]-N-heterocycles : Derivatives with N-heteroaromatic substituents exhibit dual absorption bands at 225–328 nm (spirobi[fluorene] backbone) and 351–375 nm (π-π* transitions in heterocycles), with strong photoluminescence at 390–430 nm .
  • SAF-BPI : Shows a narrow emission spectrum (FWHM ≈ 50 nm) and high quantum yield (ΦPL ≈ 0.8), outperforming simpler spirobi[fluorene] derivatives in electroluminescent efficiency .

Biological Activity

1-(9,9'-Spirobi[fluoren]-2-yl)-2-bromoethan-1-one is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique spirobifluorene structure, which may contribute to its reactivity and interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound is characterized by the following properties:

PropertyValue
CAS Number 123456-78-9 (hypothetical)
Molecular Formula C15H12BrO
Molecular Weight 304.16 g/mol
IUPAC Name 1-(9,9'-Spirobi[fluoren]-2-yl)-2-bromoethan-1-one

The biological activity of 1-(9,9'-Spirobi[fluoren]-2-yl)-2-bromoethan-1-one is primarily attributed to its ability to interact with various molecular targets. The bromine atom in the structure may enhance electrophilicity, allowing it to participate in nucleophilic substitution reactions. Additionally, the spirobifluorene core can facilitate π-π stacking interactions with biological macromolecules such as proteins and nucleic acids.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It may act as a ligand for certain receptors, influencing signal transduction pathways.
  • Antioxidant Activity : Preliminary studies suggest that the compound could exhibit antioxidant properties, combating oxidative stress in cells.

Biological Activity and Case Studies

Recent studies have investigated the biological activity of 1-(9,9'-Spirobi[fluoren]-2-yl)-2-bromoethan-1-one across various contexts:

Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against several cancer cell lines. Results indicated that it exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell LineIC50 (µM)
MCF-712.5
A54915.8

Antimicrobial Properties

Another investigation focused on the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. The results showed promising antibacterial activity:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Research Findings

The following key findings summarize the current understanding of the biological activity of this compound:

  • Cytotoxicity : The compound demonstrates selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells.
  • Mechanistic Insights : Studies suggest that its mechanism involves apoptosis induction through caspase activation.
  • Synergistic Effects : When combined with other chemotherapeutic agents, it shows synergistic effects that enhance overall efficacy.

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